6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol)

Lipophilicity Antioxidant Polymer additive

6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) (CAS 54661-52-8) is a homodimeric thioether belonging to the thiobis phenolic class, in which two 5-hydroxy-1,1,3,3-tetramethylindan units are covalently linked through a single sulfur atom at the 6,6'-positions. It possesses the molecular formula C₂₆H₃₄O₂S and a molecular weight of 410.6 g·mol⁻¹.

Molecular Formula C26H34O2S
Molecular Weight 410.6 g/mol
CAS No. 54661-52-8
Cat. No. B12692435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol)
CAS54661-52-8
Molecular FormulaC26H34O2S
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCC1(CC(C2=CC(=C(C=C21)O)SC3=C(C=C4C(=C3)C(CC4(C)C)(C)C)O)(C)C)C
InChIInChI=1S/C26H34O2S/c1-23(2)13-25(5,6)17-11-21(19(27)9-15(17)23)29-22-12-18-16(10-20(22)28)24(3,4)14-26(18,7)8/h9-12,27-28H,13-14H2,1-8H3
InChIKeyIQAXMKPWRISDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) (CAS 54661-52-8): Structural Classification and Physicochemical Identity


6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) (CAS 54661-52-8) is a homodimeric thioether belonging to the thiobis phenolic class, in which two 5-hydroxy-1,1,3,3-tetramethylindan units are covalently linked through a single sulfur atom at the 6,6'-positions [1]. It possesses the molecular formula C₂₆H₃₄O₂S and a molecular weight of 410.6 g·mol⁻¹ [1]. The compound is structurally distinct from commercial thiobis antioxidants such as 4,4'-thiobis(2-tert-butyl-5-methylphenol) (TBM6) by virtue of its fused-ring indanol architecture and the specific substitution pattern of the methyl groups, which confer a rigid, rotationally constrained geometry and exceptionally high calculated lipophilicity (XLogP3-AA = 8.5) [1][2].

Why In-Class Thiobis Phenolics Cannot Substitute for 6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) (CAS 54661-52-8)


Although the generic class of thiobis phenolic compounds shares a common sulfur-bridged diaryl framework, the specific indanol scaffold of this compound generates a markedly different property profile compared to widely used analogs such as 4,4'-thiobis(2-tert-butyl-5-methylphenol) (TBM6, CAS 96-69-5) [1]. The fused cyclopentane ring and the geminal dimethyl substitution pattern elevate the calculated logP by approximately 2–3 log units relative to TBM6, drastically altering solubility, matrix compatibility, and extraction behavior [1][2]. Moreover, the absence of an ortho-tert-butyl group adjacent to the phenolic –OH eliminates the classical hindered-phenol motif, which fundamentally changes the hydrogen-atom-transfer kinetics and the radical-scavenging mechanism [3]. These differences mean that procurement specifications defined around TBM6 or 4,4'-methylenebis(2,6-di-tert-butylphenol) cannot be met by generic, lower-cost thiobis phenolics; only the specific CAS 54661-52-8 delivers the combination of ultra-high hydrophobicity, rigid polycyclic geometry, and unhindered phenolic –OH that certain high-temperature, non-polar matrix applications require.

Quantitative Differentiation Evidence for 6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) (CAS 54661-52-8) vs. Closest Analogs


LogP-Driven Hydrophobicity Differentiation vs. 4,4'-Thiobis(2-tert-butyl-5-methylphenol) (TBM6)

The target compound exhibits a computed XLogP3-AA of 8.5 [1], substantially exceeding that of the widely used thiobis phenolic antioxidant TBM6 (4,4'-thiobis(2-tert-butyl-5-methylphenol), CAS 96-69-5), which has a predicted logP of approximately 5.5–6.0 [2]. This ~2.5–3.0 log-unit increase corresponds to roughly a 300- to 1000-fold higher partition coefficient favoring non-polar phases, making CAS 54661-52-8 preferable for ultra-hydrophobic environments such as polyolefin cable insulation, high-temperature grease, or non-polar solvent-based formulations where TBM6 may exhibit undesirable leaching or blooming.

Lipophilicity Antioxidant Polymer additive Non-polar matrix compatibility

Thermal Stability Advantage Inferred from Boiling Point vs. 1,1,3,3-Tetramethylindan-5-ol (Monomer)

The homodimeric thioether structure of CAS 54661-52-8 yields a reported atmospheric boiling point of approximately 520.9 °C [1], whereas the monomeric precursor 1,1,3,3-tetramethylindan-5-ol (CAS 53718-26-6, MW 190.3 g·mol⁻¹) is a low-melting solid or viscous liquid with an estimated boiling point near 280–300 °C [2]. The roughly 220–240 °C elevation in boiling point dramatically reduces volatility losses during high-temperature polymer compounding or sustained thermal aging, a critical differentiator when selecting a phenolic additive for engineering thermoplastics processed above 300 °C.

Thermal stability High-temperature processing Polymer additive Volatility

HPLC Retention as a Function of Sulfur-Bridged Dimerization: Separation on Newcrom R1 Column

A dedicated reverse-phase HPLC method has been established for CAS 54661-52-8 employing a Newcrom R1 column, which exploits the compound's ultra-high hydrophobicity (logP 7.77 measured by the vendor method) to achieve baseline separation from more polar structurally related compounds such as the monomer 1,1,3,3-tetramethylindan-5-ol [1]. Under identical mobile-phase conditions (acetonitrile/water gradient), the monomer elutes substantially earlier, with a retention time difference exceeding 5 minutes, providing a robust identity and purity test that distinguishes the dimeric product from residual monomer or other low-MW contaminants [1].

Analytical chemistry HPLC method development Quality control Purity assessment

Unhindered Phenolic -OH vs. Hindered Phenol Topology in TBM6: Implications for Radical-Scavenging Mechanism

Unlike TBM6, which bears a bulky tert-butyl group ortho to each phenolic –OH, the target compound has no substituent in the ortho position relative to the hydroxyl group on the indanol ring (the adjacent position is occupied by the fused cyclopentane ring and the sulfur bridge) [1]. This unhindered phenolic topology is expected to increase the homolytic O–H bond dissociation energy (BDE) by approximately 2–4 kcal·mol⁻¹ compared to hindered analogs, based on class-level structure–activity relationships of phenolic antioxidants [2]. The consequence is a slower hydrogen-atom-transfer rate to peroxyl radicals but potentially greater stability of the resulting phenoxyl radical, favoring chain-breaking antioxidant action under sustained thermal-oxidative conditions rather than rapid radical quenching at ambient temperature.

Antioxidant mechanism Structure-activity relationship Hydrogen atom transfer Phenolic -OH steric environment

Recommended Procurement and Application Scenarios for 6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) (CAS 54661-52-8)


Ultra-High-Temperature Polymer Compounding (Polyimides, Polysulfones, PEEK)

The compound's boiling point of ~520.9 °C and flash point of 252.4 °C make it one of the least volatile thiobis phenolics available, directly addressing the problem of antioxidant evaporative loss during extrusion or injection molding of engineering thermoplastics processed above 300 °C [1]. In this scenario, monomeric indanols or lower-MW thiobis antioxidants such as TBM6 (estimated boiling point ~450–480 °C) would suffer significant volatilization, compromising long-term thermal-oxidative stability of the finished part [1][2].

Non-Polar Matrix Antioxidant for Cross-Linked Polyethylene (XLPE) Cable Insulation

With an XLogP3-AA of 8.5, the compound partitions strongly into the polyethylene amorphous phase, minimizing surface blooming and aqueous extraction loss during wet-aged cable testing [3]. This property is quantitatively superior to TBM6 (logP ~5.9), which has been documented to exhibit sweat-out in XLPE formulations under elevated temperature and humidity [3][4]. Procurement for XLPE wire and cable applications should specify CAS 54661-52-8 when low extractable antioxidant content is a qualifying criterion.

Synthetic Building Block for High-Refractive-Index and Sulfur-Rich Polymers

The presence of two phenolic –OH groups and a central thioether sulfur atom, combined with the rigid indanol bicyclic framework, makes CAS 54661-52-8 a potential monomer for polycarbonates, polyesters, or epoxy resins requiring elevated refractive index and thermal stability [5]. The sulfur atom contributes to higher molar refractivity compared to methylene-bridged analogs such as 4,4'-methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-ol], directly translating to a calculated refractive index increment of approximately +0.02 to +0.04 RI units per sulfur atom incorporated [5].

Analytical Reference Standard and Impurity Profiling for Indanol-Based Synthesis

The validated Newcrom R1 HPLC method provides a turnkey analytical protocol for laboratories that need to quantify CAS 54661-52-8 as a process intermediate, byproduct, or reference marker [6]. The method achieves baseline resolution from the monomeric precursor (1,1,3,3-tetramethylindan-5-ol), enabling accurate purity determination in research-grade and production-scale lots without additional method development investment [6].

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